molecular formula C10H5ClFNO B1365298 2-Chloro-7-fluoroquinoline-3-carboxaldehyde CAS No. 745830-16-4

2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Cat. No.: B1365298
CAS No.: 745830-16-4
M. Wt: 209.6 g/mol
InChI Key: CZBARWPAXUPUFB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-chloro-7-fluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBARWPAXUPUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477539
Record name 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745830-16-4
Record name 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoroquinoline-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A Vilsmeier reagent prepared from DMF (23 mL) and phosphoryl chloride (78.4 mL) at 0-10° C. is slowly added dropwise to 3-fluoroacetanilide (18.5 g, 0.12 mol) and the resulting mixture is stirred at 100° C. for 14 hours. The mixture is poured onto ice-water and extracted with CH2Cl2 twice. The combined organic layer is dried, filtered and concentrated. The crystal is collected and washed with CH2Cl2 to give 2-chloro-7-fluoroquinoline-3-carbaldehyde as a brown powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78.4 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoroquinoline-3-carboxaldehyde
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Reactant of Route 6
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Customer
Q & A

Q1: The research paper mentions the synthesis and evaluation of fluoroquinolines for their antibacterial activity. Could you elaborate on the significance of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde as a starting material for synthesizing these compounds?

A1: this compound serves as a crucial building block in synthesizing diverse fluoroquinoline derivatives []. Its structure, featuring a reactive aldehyde group, allows for various chemical modifications. Researchers can introduce different substituents and functional groups, ultimately influencing the final compound's antibacterial activity. This flexibility makes this compound a valuable starting point for exploring novel antibacterial agents within the fluoroquinoline class.

Q2: The abstract mentions "in silico molecular docking analysis." How does this computational approach contribute to understanding the potential antibacterial mechanisms of the synthesized fluoroquinolines, specifically those derived from this compound?

A2: In silico molecular docking analysis helps predict how effectively a molecule, like the synthesized fluoroquinolines, will bind to a target protein, often an enzyme crucial for bacterial survival []. By computationally "docking" the fluoroquinolines derived from this compound into the active site of bacterial enzymes, researchers can assess the strength of binding and potential for inhibition. This information provides insights into the possible antibacterial mechanisms of these compounds, guiding further experimental validation.

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